molecular formula C21H23N3O3 B3008323 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide CAS No. 898466-20-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide

Cat. No.: B3008323
CAS No.: 898466-20-1
M. Wt: 365.433
InChI Key: IPWGISFBQNOTFU-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide (CAS 898466-20-1) is a synthetic small molecule with a molecular formula of C21H23N3O3 and a molecular weight of 365.43 g/mol. This compound is provided with a purity of 90% or greater and is intended for Research Use Only; it is not approved for human or veterinary diagnostic or therapeutic uses. This molecule is of significant interest in medicinal chemistry and oncology research, particularly in the study of anti-cancer agents. It features a tetrahydroquinoline core, a structural motif found in compounds that exhibit potent biological activity by inhibiting tubulin polymerization . Tubulin is a critical target in anti-cancer drug discovery, as its inhibition disrupts mitosis and can induce apoptosis in proliferating tumor cells . The oxalamide bridge in its structure serves as a key linker, connecting the tetrahydroquinoline system to a 2,6-dimethylphenyl group, which may enhance its binding affinity and specificity toward molecular targets like the colchicine binding site on tubulin . Researchers can utilize this compound as a valuable building block or a lead candidate for developing novel therapeutics targeting various cancer cell lines. The compound is available for purchase from multiple suppliers, with pricing based on quantity .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGISFBQNOTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 1-acetyl-3,4-dihydro-2H-quinoline.

    Oxamide Formation: The acetylated quinoline derivative is then reacted with 2,6-dimethylaniline in the presence of an activating agent like carbonyldiimidazole (CDI) to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,6-Dimethylphenyl Substituents

The 2,6-dimethylphenyl group is a recurring motif in agrochemicals and pharmaceuticals. Key analogues include:

Compound Name Core Structure Functional Groups CAS No. Key Differences
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide Oxamide bridge 1-acetylquinoline, 2,6-dimethylphenyl Not found in evidence Reference compound
Metalaxyl-M Methoxyacetyl-alanine 2,6-dimethylphenyl, methoxyacetyl 70630-17-0 Alanine backbone instead of oxamide; lacks quinoline
Benalaxyl Phenylacetyl-alanine 2,6-dimethylphenyl, phenylacetyl 71626-11-4 Similar phenyl group but with alanine linker
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide (Imp. C) Carboxamide Pyridine, 2,6-dimethylphenyl 39627-98-0 Simpler carboxamide structure; no oxamide or quinoline
N'-(2,6-dimethylphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide Ethanediamide Morpholinyl-cyclobutyl, 2,6-dimethylphenyl 2380179-91-7 Cyclobutyl-morpholine substituent instead of quinoline

Key Observations :

  • Backbone Variability: The target compound’s oxamide bridge distinguishes it from alanine-linked analogues (e.g., metalaxyl-M, benalaxyl) used as fungicides.
  • Quinoline vs. Heterocycles: The acetylated quinoline moiety provides a rigid, planar structure absent in pyridine-carboxamide impurities (e.g., Imp.
  • Substituent Effects: The 2,6-dimethylphenyl group is conserved across analogues, suggesting its role in steric shielding or hydrophobic interactions. However, the target compound’s acetyl group on the quinoline may reduce metabolic degradation compared to non-acetylated heterocycles .
Physicochemical and Pharmacokinetic Properties (Inferred)

While direct data for the target compound are unavailable, comparisons with structurally related compounds suggest:

  • Metabolic Stability: Acetylation of the quinoline may slow oxidative metabolism, a common degradation pathway for non-acetylated heterocycles like pyridine-carboxamide impurities .
  • Solubility : The oxamide bridge could improve aqueous solubility relative to ethanediamide derivatives (CAS 2380179-91-7) due to increased hydrogen-bonding capacity .

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide is a synthetic organic compound belonging to the oxamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H23_{23}N3_3O3_3

The presence of the quinoline moiety is significant as it is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Quinoline Derivative :
    • Acetylation of 3,4-dihydro-2H-quinoline using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid).
  • Oxamide Formation :
    • Reaction of the acetylated quinoline with 2,6-dimethylaniline using a coupling agent like carbonyldiimidazole (CDI).

The biological activity of this compound can be attributed to several potential mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This could lead to altered metabolic pathways that are crucial for cell survival or proliferation.

Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological responses.

Pathway Interference : The compound could interfere with cellular signaling pathways, leading to changes in cellular behavior and function.

Biological Activity and Research Findings

Recent studies have explored the biological activities associated with this compound. Here are some key findings:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, quinoline derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Some studies suggest that oxamides can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Neuroprotective Effects :
    • Certain derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially due to their antioxidant properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cultures

Case Study Example

A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against human leukemia cells (HL-60), with IC50 values indicating effective inhibition comparable to established chemotherapeutic agents . This highlights the potential therapeutic applications of this compound in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide, and how can reaction yields be optimized?

  • Answer : The synthesis involves coupling N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amine with N'-(2,6-dimethylphenyl)oxalyl chloride under basic conditions. Key optimizations include:

  • Solvent selection : Use toluene with diethylamine (2.1 mL per 1.0 g substrate) to enhance solubility and reaction efficiency .
  • Temperature control : Employ ice-water baths during exothermic steps to prevent side reactions .
  • Monitoring : Track intermediate formation via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Recrystallize from ethanol/water (1:2) and verify purity via HPLC (C18 column, λmax ≈255 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) to confirm acetyl (δ ~2.1 ppm) and oxamide (δ ~165 ppm) groups. Assign dihydroquinolin protons (δ 6.8–7.5 ppm) and dimethylphenyl substituents (δ 2.3 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+^+ ~450.21) with ESI+ ionization .
  • FTIR : Confirm amide C=O stretches (~1680 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .

Q. How can researchers ensure crystallographic data quality for this compound?

  • Answer :

  • Crystallization : Grow single crystals via slow evaporation from DCM/hexane (1:3) at 4°C .
  • Data collection : Use Cu-Kα radiation (λ=1.54178 Å) with completeness >99% and redundancy ≥4 .
  • Refinement : Solve structures with SHELXT and refine using SHELXL, focusing on torsional angles (e.g., oxamide C–N–C–O ~−60°) . Validate with R-factors <5% .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Answer :

  • Experimental design : Standardize administration routes (e.g., intraperitoneal vs. oral) and control metabolic differences using CYP450 inhibitors .
  • Analytical validation : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL) to correlate exposure with efficacy .
  • Metabolite profiling : Identify active metabolites (e.g., 479M04 analogs) using HRMS and in silico tools (SwissADME) .

Q. How can computational modeling predict conformational flexibility in the oxamide bridge?

  • Answer :

  • DFT calculations : Optimize geometry with B3LYP-D3/6-311++G** and compare torsional barriers to XRD data .
  • Molecular dynamics : Simulate solvated systems (water, 300 K) to assess hydrogen-bonding stability (e.g., N–H⋯O interactions) .
  • Validation : Overlay computational and crystallographic structures (RMSD <0.5 Å) to identify force field adjustments .

Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

  • Answer :

  • Method optimization : Use a Zorbax SB-C18 column with 0.1% formic acid/acetonitrile gradient (30–65% B over 25 min) .
  • Detection : Combine DAD (210–400 nm) and HRMS to distinguish isobaric impurities (e.g., des-acetyl analogs, Δm/z 42.01) .
  • Validation : Achieve LOD ≤0.05% and LOQ ≤0.15% per ICH Q2(R1) .

Q. How do substituents on the 2,6-dimethylphenyl group influence stability under acidic conditions?

  • Answer :

  • Forced degradation : Reflux in 0.1 M HCl (70°C, 24 hr) and monitor via HPLC. Compare to analogs (e.g., metalaxyl-M, t1/2_{1/2} ~8 hr) .
  • Degradant identification : Isolate major products (e.g., hydrolyzed oxamide) via prep-HPLC and characterize by 1H^1H-NMR .
  • Mechanistic insight : Propose acid-catalyzed cleavage of the oxamide C–N bond via protonation at the carbonyl oxygen .

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